molecular formula C12H17NO4 B8315313 ethyl 4-(2-aminoethoxy)-3-methoxybenzoate

ethyl 4-(2-aminoethoxy)-3-methoxybenzoate

Cat. No.: B8315313
M. Wt: 239.27 g/mol
InChI Key: MBHKQVSVPVZHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an aminoethoxy group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-aminoethoxy)-3-methoxybenzoic acid. This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(2-aminoethoxy)-3-methoxybenzaldehyde or 4-(2-aminoethoxy)-3-methoxybenzoic acid.

    Reduction: Formation of 4-(2-aminoethoxy)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the methoxy and ester groups can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethoxy)-3-methoxybenzoic acid: Lacks the ethyl ester group but shares similar structural features.

    Ethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate: Contains a hydroxy group instead of an amino group.

    Ethyl 4-(2-aminoethoxy)-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-(2-aminoethoxy)-3-methoxybenzoate

InChI

InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-10(17-7-6-13)11(8-9)15-2/h4-5,8H,3,6-7,13H2,1-2H3

InChI Key

MBHKQVSVPVZHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-hydroxy-3-methoxybenzoate (1.46 g, 7.44 mmol), N-Boc ethanolamine (1.19 g, 7.38 mmol), PPh3 (2.53 g, 9.65 mmol) in THF (30 mL) was added DIAD (1.90 mL, 9.65 mmol), and the resulting mixture was then heated under reflux overnight. The mixture was evaporated to give a crude gum. The crude product was dissolved in CH2Cl2 (20 mL) and TFA (20 mL). The resulting mixture was stirred for 2.5 hr at room temp. The mixture was concentrated in vacuo and the residue was made basic with sat. NaHCO3 and extracted with CHCl3. The extract was washed with brine, dried over Na2SO4, and evaporated to give the 1.61 g (90% for 2 steps ) ethyl 3-methoxy-4-(2-aminoethoxy)benzoate as a yellow oil. 1H-NMR (CDCl3) d 1.39 (t, 3 H, J=7.3 Hz), 3.14-3.17 (m, 2 H), 3.92 (s, 3 H), 4.09-4.11 (m, 2 H), 4.36 (q, 2 H, J=7.3 Hz), 6.89 (d, 1 H, J=8.3 Hz), 7.56 (d, 1 H, J=2.0 Hz), 7.66 (dd, 1 H, J=2.0, 8.3 Hz).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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